![molecular formula C₂₄H₂₇D₃N₂O₄ B1144679 (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 CAS No. 1246496-59-2](/img/no-structure.png)

(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

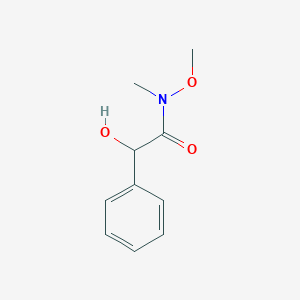

The compound contains a piperazinedione group, which is a cyclic structure with two carbonyl (C=O) groups and a nitrogen atom at each end of the ring. It also has ethyl and 4-methoxyphenyl ethyl substituents. The presence of the methoxy group (OCH3) attached to the phenyl ring could potentially influence the compound’s physical and chemical properties, including its polarity and reactivity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperazinedione core with various substitutions. The 4-methoxyphenyl ethyl groups are likely to contribute to the compound’s overall shape and size, potentially influencing its interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the piperazinedione ring, for example, could potentially undergo reactions such as nucleophilic addition. The ether group (methoxy) is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like carbonyl groups and ether) could influence its solubility in different solvents .Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 can be achieved through a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": ["Ethyl 2-oxo-4-phenylbutanoate", "4-Methoxyphenylacetic acid", "N,N'-Di-Boc-1,4-diaminobutane", "Pd/C", "Deuterium oxide"], "Reaction": ["Step 1: Synthesis of (1S)-1-(4-methoxyphenyl)ethyl 2-oxo-4-phenylbutanoate by reacting ethyl 2-oxo-4-phenylbutanoate with 4-methoxyphenylacetic acid using a coupling reagent such as DCC or HATU in the presence of a base like triethylamine.", "Step 2: Conversion of (1S)-1-(4-methoxyphenyl)ethyl 2-oxo-4-phenylbutanoate to (1S)-1-(4-methoxyphenyl)ethyl 4-oxo-2-phenylbutanoate by reducing the ester group to an alcohol using a reducing agent like LiAlH4 or NaBH4.", "Step 3: Synthesis of N,N'-Di-Boc-1,4-diaminobutane by reacting 1,4-diaminobutane with di-tert-butyl dicarbonate in the presence of a base like triethylamine.", "Step 4: Formation of the piperazine ring by reacting (1S)-1-(4-methoxyphenyl)ethyl 4-oxo-2-phenylbutanoate with N,N'-Di-Boc-1,4-diaminobutane in the presence of a dehydrating agent like triphenylphosphine and a catalyst like Pd/C.", "Step 5: Deuterium labeling by exchanging the hydrogens in the 3 and 6 positions of the piperazine ring with deuterium using deuterium oxide as the solvent and a deuterium exchange catalyst like Pd/C." ] } | |

Número CAS |

1246496-59-2 |

Fórmula molecular |

C₂₄H₂₇D₃N₂O₄ |

Peso molecular |

413.52 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)